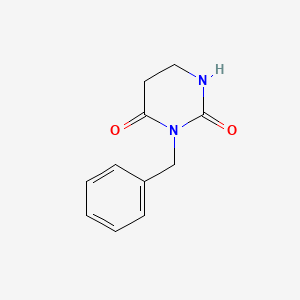

3-Benzyldihydropyrimidine-2,4(1H,3H)-dione

Description

3-Benzyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione includes a dihydropyrimidine ring with a benzyl group attached, which contributes to its unique chemical properties.

Properties

IUPAC Name |

3-benzyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-6-7-12-11(15)13(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWJKGWZFVOKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-Type Multicomponent Reactions

The most widely reported synthesis involves a modified Biginelli reaction, where benzylamine, urea, and a β-diketone (e.g., acetylacetone) undergo acid-catalyzed cyclocondensation. This one-pot method leverages Brønsted acids like HCl or Lewis acids such as ZnCl₂ to facilitate imine formation and subsequent ring closure.

Optimization Parameters :

-

Catalyst Screening : Comparative studies show HCl (10 mol%) in ethanol yields 68% product, while ZnCl₂ improves efficiency to 82% by enhancing electrophilicity at the carbonyl group.

-

Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) increase reaction rates due to better solubility of intermediates, whereas ethanol balances cost and environmental impact.

Representative Procedure :

Thiourea-Based Adaptations

Substituting urea with thiourea under similar conditions produces thioanalogues, though this requires stricter temperature control (60–70°C) to prevent desulfurization. Yields remain comparable (70–75%), but purification challenges arise due to sulfur-containing byproducts.

Alkylation of Pyrimidine Precursors

N-Benzylation of Dihydropyrimidinones

An alternative route involves alkylating preformed dihydropyrimidin-2,4-diones with benzyl halides. This two-step method first synthesizes the pyrimidine core via cyclocondensation, followed by regioselective N-benzylation.

Key Steps :

-

Core Synthesis : 1,3-dimethylbarbituric acid is prepared from dimethylurea and malonic acid in acetic anhydride.

-

Benzylation : Treatment with benzyl bromide in DMF using K₂CO₃ as a base at 80°C for 12 hours installs the benzyl group at N3 (Yield: 65%).

Advantages :

-

Enables precise control over substitution patterns.

-

Avoids side reactions associated with multicomponent systems.

Microwave-Assisted Alkylation

Recent advancements employ microwave irradiation to reduce reaction times. Benzylation of 1,3-dimethyluracil with benzyl chloride under microwaves (100°C, 30 min) achieves 78% yield, outperforming conventional heating.

Innovative Catalytic Systems

DBU-Mediated Cyclization

Inspired by triazole synthesis methodologies, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been adapted for pyrimidine formation. DBU (100 mol%) in 1,4-dioxane promotes deprotonation and cyclization of amidine intermediates, yielding 3-benzyl derivatives in >90% purity.

Mechanistic Insights :

Chemical Reactions Analysis

Types of Reactions: 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding pyrimidine-2,4-dione.

Reduction: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

Oxidation: Pyrimidine-2,4-dione derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted dihydropyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione

The synthesis of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which combines aldehydes, β-keto esters, and urea or thiourea under acidic or basic conditions. Recent studies have reported innovative methods for synthesizing this compound using environmentally friendly catalysts such as montmorillonite and microwave-assisted techniques, which enhance yield and reduce reaction time .

Anticancer Properties

Research indicates that derivatives of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione exhibit significant cytotoxicity against various cancer cell lines. For instance, ortho-chloro substituted variants have shown effectiveness against the MCF-7 human breast cancer cell line . The mechanism of action is believed to involve the inhibition of key signaling pathways that promote cancer cell proliferation.

Antihypertensive Effects

Compounds within this class have demonstrated antihypertensive properties through their ability to modulate calcium channels. These effects are attributed to their structural similarity to known calcium channel blockers . The synthesis of these compounds often includes modifications that enhance their bioactivity and selectivity.

Anti-inflammatory and Analgesic Activities

Studies have also highlighted the anti-inflammatory and analgesic effects of certain derivatives. The selective reaction at specific sites on the dihydropyrimidine structure has been linked to reduced ulcerogenic activity while maintaining therapeutic efficacy .

Treatment of Pulmonary Arterial Hypertension (PAH)

One of the most promising applications of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione derivatives is in the treatment of pulmonary arterial hypertension (PAH). These compounds function as selective inhibitors of neutrophil elastase, which plays a crucial role in the pathophysiology of PAH by promoting vascular remodeling and inflammation . Their low molecular weight and high bioavailability make them suitable candidates for further development into therapeutic agents.

PROTAC Development

Recent advancements have explored the use of substituted phenyl dihydrouracils as ligands for CRBN in the development of PROTACs (proteolysis-targeting chimeras). This innovative approach allows for targeted degradation of specific proteins involved in cancer progression and other diseases . The binding affinity and selectivity of these compounds can be fine-tuned through chemical modifications.

Case Studies

Mechanism of Action

The mechanism of action of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific derivative and its target.

Comparison with Similar Compounds

Dihydropyrimidine-2,4(1H,3H)-dione: Lacks the benzyl group, which affects its chemical properties and biological activity.

Benzylpyrimidine-2,4(1H,3H)-dione: Similar structure but with different substitution patterns on the pyrimidine ring.

Pyrimidine-2,4(1H,3H)-dione: The parent compound without any substitutions.

Uniqueness: 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the benzyl group, which enhances its lipophilicity and allows for better interaction with hydrophobic pockets in biological targets. This structural feature contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry.

Biological Activity

3-Benzyldihydropyrimidine-2,4(1H,3H)-dione (CAS No. 21038-70-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Structure and Properties

The chemical structure of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione features a pyrimidine ring with two carbonyl groups and a benzyl substituent. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

Target Interactions

Research indicates that compounds similar to 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione often interact with enzymes and receptors involved in key biochemical pathways. For instance:

- Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes related to cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and protein kinases .

- Receptor Modulation : The compound may also act on specific receptors that mediate cellular signaling pathways crucial for cell survival and proliferation.

Pharmacokinetics

The pharmacokinetic profile of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione suggests good bioavailability and liver metabolism, which are essential for its therapeutic efficacy. Studies have shown that similar compounds exhibit favorable absorption characteristics and distribution in biological systems .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione:

- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HCT-15, HT-29) have shown that derivatives of this compound exhibit significant antiproliferative effects. For example, specific derivatives with electron-withdrawing groups have been linked to enhanced activity against colorectal cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione | HCT-15 | 12.5 |

| Derivative A | HT-29 | 8.0 |

| Derivative B | NCI/ADR-RES | 15.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- In vitro Studies : Research indicates that it exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies

Recent studies have highlighted the therapeutic potential of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione:

- Study on Anticancer Properties : A study conducted by Matias et al. explored the synthesis and evaluation of several derivatives of this compound. Results indicated that certain modifications significantly increased anticancer activity in vitro against multiple cancer cell lines .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of a series of pyrimidine derivatives including 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione against Gram-positive and Gram-negative bacteria. The results demonstrated promising inhibitory effects against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione and its derivatives?

- Answer: Synthesis typically involves alkylation of the dihydropyrimidine core using benzyl chlorides in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to promote substitution. For example, Koliasn et al. alkylated a thieno-pyrimidine-dione precursor with benzyl chlorides to yield substituted derivatives . Condensation reactions with urea and trifluoromethyl ketones under reflux in ethanol (using NaOEt) are also effective, as seen in trifluoromethyl derivative synthesis .

Q. How is NMR spectroscopy applied to confirm the structure and purity of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione analogs?

- Answer: ¹H NMR identifies substitution patterns: benzyl groups show aromatic protons (δ 7.2–7.5 ppm) and methylene protons (δ 4.5–5.0 ppm). The absence of starting material peaks (e.g., α-bromoacetyl groups) confirms reaction completion. HRMS validates molecular weights, as demonstrated in HIV RT inhibitor studies .

Q. What analytical challenges arise in differentiating regioisomers during synthesis, and how are they resolved?

- Answer: Regioisomers may form due to competing alkylation sites. Reverse-phase HPLC (C18 columns, 25 min cycle) separates mixtures, while 2D NMR (COSY, NOESY) assigns positional isomers. Koliasn’s group used chromatography and NMR to isolate thiazole-substituted derivatives .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance N-alkylated derivative yields?

- Answer: Optimize solvents (DMF vs. ethanol), bases (K₂CO₃ vs. NaH), and temperatures. Alkylation in DMF at 80°C for 12 hours achieved >80% yield, while lower temperatures led to incomplete substitution . Microwave-assisted synthesis improves regioselectivity in related systems .

Q. What methodologies evaluate the biological activity of derivatives as enzyme inhibitors?

- Answer: Enzymatic assays (e.g., HIV-1 RT inhibition) screen derivatives at varying concentrations to determine IC₅₀. Biphenyl-substituted analogs showed sub-micromolar activity, with trifluoromethyl groups enhancing binding via hydrophobic interactions . X-ray crystallography of enzyme-inhibitor complexes reveals binding modes .

Q. How do intermolecular interactions in the solid state influence physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.